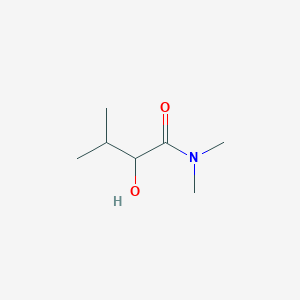

2-hydroxy-N,N,3-trimethylbutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-hydroxy-N,N,3-trimethylbutanamide, also known as TMAO (trimethylamine N-oxide), is a naturally occurring organic compound. It is produced in the liver from dietary choline and carnitine by gut microbiota. TMAO has been found to play a crucial role in various biological processes, including lipid metabolism, inflammation, and cardiovascular disease.

科学的研究の応用

Antimicrobial Properties

2-Hydroxy-N,N,3-trimethylbutanamide derivatives, such as 4-hydroxybutanamides, show potential in antimicrobial applications. These compounds, as part of the polyfunctional derivatives of γ-hydroxybutyric acid, can be synthesized into heterocyclic compounds with antimicrobial properties (Tlekhusezh, Tyukhteneva, Badovskaya, & Aleksandrova, 1999).

Synthesis of Spiro-Oxindole Derivatives

In the field of organic synthesis, this compound derivatives, like 4-hydroxy-N-methyl-2-methylene-N-phenylbutanamide, are used to produce spiro-oxindole derivatives. This involves a smooth coupling with aldehydes to create spirocycles in a one-pot operation via a Prins cascade process (Reddy, Swathi, Swain, Bhadra, Sridhar, Satyanarayana, & Jagadeesh, 2014).

Cyclopropanecarboxamides Synthesis

Another application is in the synthesis of cyclopropanecarboxamides. For example, treatment of N,N-disubstituted 4-hydroxy-2-methylbutanamide with lithium diisopropylamide and diphenyl phosphorochloridate leads to 1-methylcyclopropanecarboxamide, providing a new approach for synthesizing cyclopropanecarboxamides (Mekhael, Linden, & Heimgartner, 2011).

Metabolism Studies

This compound is also relevant in metabolic studies. For instance, it has been used in the analysis of hydroxy acid metabolites from branched-chain amino acids in amniotic fluid, providing insights into metabolic disorders (Jakobs, Sweetman, & Nyhan, 1984).

Pharmaceutical Applications

In pharmaceutical research, derivatives of this compound, like 3-hydroxy-N6-trimethyl-lysine, have been studied as intermediates in the conversion of trimethyl-lysine into carnitine, which is significant for understanding metabolic pathways (Novak, Swift, & Hoppel, 1980).

Amino L-Sugars Synthesis

The derivatives are also used in the stereoselective synthesis of compounds like amino L-sugars and D-erythro-sphingosines. For example, the addition of 2-trimethylsilylthiazole to O,N-protected L-serinal leads to 2,4-dihydroxy-3-aminobutanal derivatives, important precursors in this context (Dondoni, Fantin, Fogagnolo, & Medici, 1988).

HIV-1 Protease Inhibitor Metabolites

Furthermore, the compound has been identified in the metabolic profiling of L-735,524, a potent HIV-1 protease inhibitor. Its metabolites were studied in human urine, contributing to the understanding of the drug's pharmacokinetics (Balani, Arison, Mathai, Kauffman, Miller, Stearns, Chen, & Lin, 1995).

Catalysts in Synthesis

This compound derivatives also serve as catalysts in various syntheses. For example, they are used in the hydrogenation of acetoacetanilide to yield 3-hydroxy-N-phenylbutanamide (Gendre, Offenbecher, Bruneau, & Dixneuf, 1998).

Synthesis of HIV Protease Inhibitors

They are also involved in the synthesis of key components for HIV protease inhibitors, like (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, through diastereoselective cyanohydrin formation (Shibata, Itoh, & Terashima, 1998).

特性

IUPAC Name |

2-hydroxy-N,N,3-trimethylbutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2/c1-5(2)6(9)7(10)8(3)4/h5-6,9H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMNFYOLJFQSEP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cyclohexyl-2-[3-(3-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2396734.png)

![(Z)-2-Cyano-N-prop-2-enyl-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2396738.png)

![4-bromo-2-{(E)-[(3-isopropylphenyl)imino]methyl}phenol](/img/structure/B2396740.png)

![2-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2396741.png)

![2-methoxyethyl 5-((benzo[d][1,3]dioxole-5-carbonyl)oxy)-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B2396742.png)